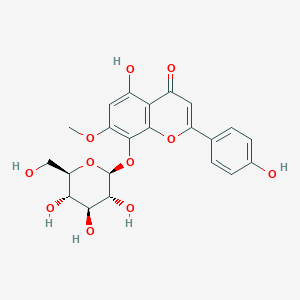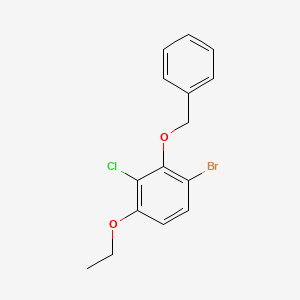
1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of fluorine, iodine, methoxymethoxy, and trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of fluorine and iodine atoms onto the benzene ring.
Methoxymethoxylation: Addition of the methoxymethoxy group.
Trifluoromethylation: Incorporation of the trifluoromethyl group.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The presence of halogens allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents .
Aplicaciones Científicas De Investigación
1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound’s unique functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact mechanism depends on the context of its application, such as its role in a chemical reaction or its interaction with a biological target .
Comparación Con Compuestos Similares
1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-2-iodo-3-methoxy-4-(trifluoromethyl)benzene: Similar structure but with a methoxy group instead of methoxymethoxy.
1-Fluoro-2-iodo-3-(methoxymethoxy)-4-(trifluoromethyl)benzene: Differing position of the trifluoromethyl group.
Propiedades
Fórmula molecular |
C9H7F4IO2 |
|---|---|
Peso molecular |
350.05 g/mol |
Nombre IUPAC |
1-fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7F4IO2/c1-15-4-16-7-3-5(9(11,12)13)2-6(10)8(7)14/h2-3H,4H2,1H3 |
Clave InChI |
BYWFZVLJJVGYCY-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C(=CC(=C1)C(F)(F)F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


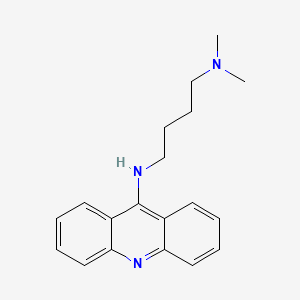
![5H-5,8-Methanobenzo[7]annulene](/img/structure/B14759261.png)
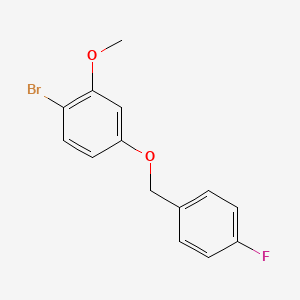

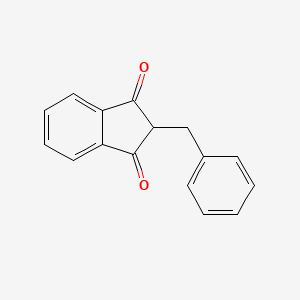
![[6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B14759302.png)
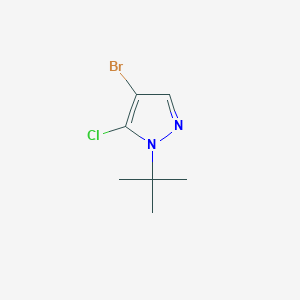
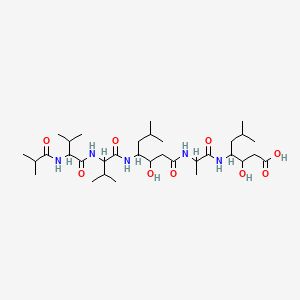

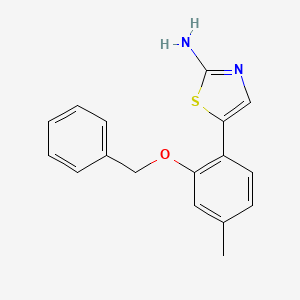
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759323.png)
![5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid](/img/structure/B14759327.png)
